Cas no 2228305-02-8 (2-amino-2-(1-phenylcyclopentyl)propan-1-ol)

2-amino-2-(1-phenylcyclopentyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-2-(1-phenylcyclopentyl)propan-1-ol
- EN300-1864857
- 2228305-02-8
-
- Inchi: 1S/C14H21NO/c1-13(15,11-16)14(9-5-6-10-14)12-7-3-2-4-8-12/h2-4,7-8,16H,5-6,9-11,15H2,1H3
- InChI Key: GZZUJRKQGHQDKT-UHFFFAOYSA-N
- SMILES: OCC(C)(C1(C2C=CC=CC=2)CCCC1)N
Computed Properties
- Exact Mass: 219.162314293g/mol
- Monoisotopic Mass: 219.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 46.2Ų
2-amino-2-(1-phenylcyclopentyl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864857-2.5g |
2-amino-2-(1-phenylcyclopentyl)propan-1-ol |
2228305-02-8 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1864857-0.25g |
2-amino-2-(1-phenylcyclopentyl)propan-1-ol |
2228305-02-8 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1864857-0.5g |
2-amino-2-(1-phenylcyclopentyl)propan-1-ol |
2228305-02-8 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1864857-5.0g |
2-amino-2-(1-phenylcyclopentyl)propan-1-ol |
2228305-02-8 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1864857-10.0g |
2-amino-2-(1-phenylcyclopentyl)propan-1-ol |
2228305-02-8 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1864857-10g |
2-amino-2-(1-phenylcyclopentyl)propan-1-ol |
2228305-02-8 | 10g |
$5037.0 | 2023-09-18 | ||
Enamine | EN300-1864857-0.05g |
2-amino-2-(1-phenylcyclopentyl)propan-1-ol |
2228305-02-8 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1864857-1.0g |
2-amino-2-(1-phenylcyclopentyl)propan-1-ol |
2228305-02-8 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1864857-0.1g |
2-amino-2-(1-phenylcyclopentyl)propan-1-ol |
2228305-02-8 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1864857-1g |
2-amino-2-(1-phenylcyclopentyl)propan-1-ol |
2228305-02-8 | 1g |
$1172.0 | 2023-09-18 |
2-amino-2-(1-phenylcyclopentyl)propan-1-ol Related Literature
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on 2-amino-2-(1-phenylcyclopentyl)propan-1-ol
Introduction to 2-amino-2-(1-phenylcyclopentyl)propan-1-ol (CAS No. 2228305-02-8)
2-amino-2-(1-phenylcyclopentyl)propan-1-ol (CAS No. 2228305-02-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a cyclopentyl ring, a phenyl group, and an amino alcohol moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various research applications.
The chemical structure of 2-amino-2-(1-phenylcyclopentyl)propan-1-ol is particularly interesting due to its potential to interact with specific biological targets. The cyclopentyl ring and phenyl group provide steric and electronic properties that can influence its binding affinity and selectivity for receptors or enzymes. The amino alcohol functionality adds further complexity, allowing for hydrogen bonding and other interactions that are crucial for its biological activity.
Recent studies have explored the pharmacological properties of 2-amino-2-(1-phenylcyclopentyl)propan-1-ol. One notable area of research is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways and are important targets for drug discovery. Studies have shown that 2-amino-2-(1-phenylcyclopentyl)propan-1-ol can modulate the activity of certain GPCRs, making it a promising lead compound for the development of novel therapeutic agents.
In addition to its interactions with GPCRs, 2-amino-2-(1-phenylcyclopentyl)propan-1-ol has been investigated for its effects on the central nervous system (CNS). Research has indicated that this compound may have neuroprotective properties, potentially offering benefits in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress, which are key factors in the progression of these diseases.
The synthesis of 2-amino-2-(1-phenylcyclopentyl)propan-1-ol has been optimized using various synthetic routes, including multistep processes involving Grignard reactions, reductive amination, and ring-closing metathesis. These methods have enabled the efficient production of this compound in high purity, facilitating its use in both academic research and industrial applications. The ability to synthesize this compound on a larger scale is crucial for advancing preclinical studies and eventual clinical trials.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like 2-amino-2-(1-phenylcyclopentyl)propan-1-ol. While preclinical data are promising, rigorous clinical testing is necessary to determine its therapeutic potential in humans. Early-phase clinical trials are currently underway to assess the pharmacokinetics, safety, and tolerability of this compound in healthy volunteers. Preliminary results have been encouraging, with no significant adverse effects reported at therapeutic doses.
Beyond its potential as a therapeutic agent, 2-amino-2-(1-phenylcyclopentyl)propan-1-ol also holds value as a research tool. Its unique structure and biological activities make it useful for probing specific cellular processes and signaling pathways. For example, it can be used to study the role of GPCRs in various physiological and pathological conditions, providing insights that can inform the development of new drugs.
In conclusion, 2-amino-2-(1-phenylcyclopentyl)propan-1-ol (CAS No. 2228305-02-8) is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique chemical structure and pharmacological properties make it an important molecule for further investigation. As research continues to uncover new aspects of its biological activities, it is likely that this compound will play an increasingly important role in advancing our understanding of complex biological systems and developing innovative treatments for various diseases.
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